3-iodo-1-isopropyl-5-methyl-1{H}-pyrazole
Overview
Description
3-Iodo-1-isopropyl-5-methyl-1{H}-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry . This compound is characterized by the presence of an iodine atom at the 3rd position, an isopropyl group at the 1st position, and a methyl group at the 5th position of the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-1-isopropyl-5-methyl-1{H}-pyrazole typically involves the iodination of a pre-formed pyrazole ring. One common method is the reaction of 1-isopropyl-5-methyl-1{H}-pyrazole with iodine in the presence of a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of by-products. The process typically includes steps like purification through recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-1-isopropyl-5-methyl-1{H}-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole oxides using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reduction of the iodine atom can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (acetonitrile, ethanol), catalysts (palladium, copper).
Oxidation: Oxidizing agents (potassium permanganate, hydrogen peroxide), solvents (water, acetic acid).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).
Major Products Formed
Substitution: Formation of 3-substituted pyrazoles.
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of deiodinated pyrazoles.
Scientific Research Applications
3-Iodo-1-isopropyl-5-methyl-1{H}-pyrazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-iodo-1-isopropyl-5-methyl-1{H}-pyrazole is primarily based on its ability to interact with specific molecular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to enzymes or receptors . The isopropyl and methyl groups contribute to the compound’s lipophilicity, affecting its cellular uptake and distribution .
Comparison with Similar Compounds
Similar Compounds
3-Iodo-1-methyl-1{H}-pyrazole: Similar structure but lacks the isopropyl group.
3-Iodo-1-phenyl-1{H}-pyrazole: Contains a phenyl group instead of an isopropyl group.
3-Iodo-1-ethyl-1{H}-pyrazole: Contains an ethyl group instead of an isopropyl group.
Uniqueness
3-Iodo-1-isopropyl-5-methyl-1{H}-pyrazole is unique due to the presence of both isopropyl and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s lipophilicity and binding affinity to specific targets, making it a valuable scaffold in medicinal chemistry .
Properties
IUPAC Name |
3-iodo-5-methyl-1-propan-2-ylpyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IN2/c1-5(2)10-6(3)4-7(8)9-10/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRLJXHNBJEZCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)C)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201242382 | |
Record name | 1H-Pyrazole, 3-iodo-5-methyl-1-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201242382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354706-90-3 | |
Record name | 1H-Pyrazole, 3-iodo-5-methyl-1-(1-methylethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1354706-90-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole, 3-iodo-5-methyl-1-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201242382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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